molecular formula C13H19NO B13244610 N-cyclopentyl-4-methoxy-2-methylaniline

N-cyclopentyl-4-methoxy-2-methylaniline

Cat. No.: B13244610
M. Wt: 205.30 g/mol
InChI Key: NRBDONKGZJNEEC-UHFFFAOYSA-N
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Description

N-Cyclopentyl-4-methoxy-2-methylaniline is an aromatic amine derivative characterized by a methoxy group at the para position, a methyl group at the ortho position of the benzene ring, and a cyclopentyl substituent on the nitrogen atom. Its structure combines steric bulk from the cyclopentyl group with electron-donating effects from the methoxy and methyl groups, which may influence reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-cyclopentyl-4-methoxy-2-methylaniline

InChI

InChI=1S/C13H19NO/c1-10-9-12(15-2)7-8-13(10)14-11-5-3-4-6-11/h7-9,11,14H,3-6H2,1-2H3

InChI Key

NRBDONKGZJNEEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-methoxy-2-methylaniline typically involves the reaction of 4-methoxy-2-methylaniline with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-methoxy-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Introduction of nitro, sulfonyl, or halogen groups onto the aromatic ring.

Scientific Research Applications

N-cyclopentyl-4-methoxy-2-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-methoxy-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular pathways and biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of N-Substituted 4-Methoxy-2-Methylaniline Derivatives

Compound Name N-Substituent Additional Functional Groups CAS Number Key References
This compound Cyclopentyl None 10-F518712
4-Methoxy-2-methylaniline (m-cresidine) None (free -NH₂) None 102-50-1
N-(Cyclohex-2-en-1-yl)-4-methoxy-N-methylaniline Cyclohexenyl + Methyl Methyl on N 345340-40-1
4-Methoxy-N-methyl-2-nitroaniline Methyl Nitro group at ortho position Not specified

Key Observations :

In N-(cyclohex-2-en-1-yl)-4-methoxy-N-methylaniline, the cyclohexenyl group and N-methyl substituent may enhance lipophilicity, impacting solubility and membrane permeability .

Synthetic Routes :

  • This compound : Likely synthesized via Buchwald-Hartwig amination or Ullmann coupling, analogous to the Pd-catalyzed synthesis of 4-methoxy-2-methyl-N-(o-tolyl)aniline ().
  • N-(Cyclohex-2-en-1-yl) Analogue : May involve similar palladium-catalyzed cross-coupling, as seen in the synthesis of N-methyl-O-(2-methylenecyclohexyl)-N-phenylhydroxylamine .

Physicochemical Properties

Table 2: Physical and Chemical Properties

Compound Name Melting Point (°C) Boiling Point (°C) Solubility LogP (Predicted)
This compound Not reported Not reported Likely low in H₂O ~3.5 (estimated)
4-Methoxy-2-methylaniline 249 Not reported Soluble in organic solvents 1.8
N-(Cyclohex-2-en-1-yl)-4-methoxy-N-methylaniline Not reported Not reported Low aqueous solubility ~3.2 (estimated)

Key Observations :

  • The cyclopentyl and cyclohexenyl substituents increase hydrophobicity compared to m-cresidine, as reflected in higher predicted LogP values.

Key Observations :

  • m-Cresidine’s documented irritancy necessitates stringent protective measures during handling .
  • Limited data for N-cyclopentyl and cyclohexenyl analogues highlight the need for caution in research settings.

Biological Activity

N-cyclopentyl-4-methoxy-2-methylaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and related research findings.

PropertyDetails
Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
IUPAC Name This compound
InChI Key NRBDONKGZJNEEC-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to alterations in cellular pathways and biological processes. The compound has been studied for its potential as a therapeutic agent in various applications, including:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving tubulin polymerization inhibition, similar to other known anticancer agents .
  • Antimicrobial Properties : Research indicates that this compound may exhibit antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.

Case Studies

  • Cytotoxicity and Tubulin Inhibition
    • A study evaluated the cytotoxic effects of this compound against various cancer cell lines using the sulforhodamine B (SRB) assay. Results indicated that the compound effectively inhibited cell growth, with a GI50 value comparable to established chemotherapeutics .
    • The mechanism involved disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase, which is critical for cancer treatment strategies .
  • Antimicrobial Activity
    • Preliminary investigations into the antimicrobial properties revealed that this compound demonstrated activity against several bacterial strains. The compound's structure suggests potential interactions with bacterial cell membranes or specific metabolic pathways.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals insights into its biological activity:

CompoundBiological ActivityIC50 (µM)
This compoundAnticancer, Antimicrobial1.9 - 3.2
4-(N-cycloamino)quinazolinesTubulin polymerization inhibitor0.87 - 1.3
3-cyclopentyl-N-(4-methoxy-2-methylphenyl)propanamideAntimicrobial, Anti-inflammatoryNot specified

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